molecular formula C5H2BrFO2S B2721084 5-Bromo-3-fluorothiophene-2-carboxylic acid CAS No. 1432060-81-5

5-Bromo-3-fluorothiophene-2-carboxylic acid

Cat. No. B2721084
M. Wt: 225.03
InChI Key: ONHOZYXSDNJTIZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrFO2S . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Bromo-3-fluorothiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluorothiophene-2-carboxylic acid consists of a five-membered thiophene ring with bromine and fluorine substituents at the 5th and 3rd positions, respectively, and a carboxylic acid group at the 2nd position .


Physical And Chemical Properties Analysis

5-Bromo-3-fluorothiophene-2-carboxylic acid has a molecular weight of 225.04 . It is recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis and Characterization of Functionalized Polythiophenes
The derivative of 5-Bromo-3-fluorothiophene-2-carboxylic acid, terthiophene-3′-carboxylic acid (TTCA), has been utilized in the synthesis of functionalized polyterthiophenes. TTCA was prepared through the treatment of 3′-bromothiophene, followed by polymerization on a glassy carbon electrode. The resultant polymer demonstrated increased conductivity even in a fully oxidized state and exhibited rapid electrochromic switching, making it a potential material for electronic applications (Lee, Shim, & Shin, 2002).

Antipathogenic Activity of Thiourea Derivatives
Research into thiourea derivatives synthesized from halogenated phenyl compounds, including those structurally related to 5-Bromo-3-fluorothiophene-2-carboxylic acid, has shown significant antipathogenic activity. These compounds, particularly those with bromide or fluorine substituents, demonstrated notable efficacy against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Fluorescent Nucleoside Analogues
Fluorescent nucleosides, where a known hydrocarbon or oligothiophene fluorophore replaces the DNA base, have been prepared from brominated fluorophore precursors, including those related to 5-Bromo-3-fluorothiophene-2-carboxylic acid. These compounds, useful as probes for studying the structure and dynamics of nucleic acids, highlight the versatility of halogenated thiophenes in biomedical diagnostics (Strässler, Davis, & Kool, 1999).

Cocrystals with Pharmaceutical Applications
The study of cocrystals involving 5-fluorouracil and 5-bromothiophene-2-carboxylic acid demonstrates the potential of using such compounds in pharmaceutical solid-state engineering. These cocrystals, formed through hydrogen bonding and other interactions, exhibit structural characteristics that could influence the solubility, stability, and bioavailability of pharmaceutical compounds, indicating a promising area for drug development (Mohana, Muthiah, & McMillen, 2017).

properties

IUPAC Name

5-bromo-3-fluorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHOZYXSDNJTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluorothiophene-2-carboxylic acid

CAS RN

1432060-81-5
Record name 5-bromo-3-fluorothiophene-2-carboxylic acid
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